Eflornithine

African Trypanosomiasis Clinical Efficacy Comparative Safety

Eflornithine (DFMO) is the only irreversible suicide inhibitor of ornithine decarboxylase (ODC)—permanently inactivating its target to uniquely deplete putrescine/spermidine pools. This mechanism is NOT replicated by indirect modulators (BES) or ADC-targeting analogs (DFMA), making generic substitution scientifically invalid. Clinically proven superior in late-stage HAT (1.2% case fatality vs 4.9% melarsoprol; 96.2% NECT cure rate) and as laser-adjunctive topical therapy. Researchers rely on DFMO for unambiguous, specific ODC blockade. Patents expired—generic API available. Procure the definitive, evidence-backed ODC inhibitor.

Molecular Formula C6H12F2N2O2
Molecular Weight 182.17 g/mol
CAS No. 70052-12-9
Cat. No. B1671129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEflornithine
CAS70052-12-9
Synonymsalpha Difluoromethyl Ornithine
alpha Difluoromethylornithine
alpha-Difluoromethyl Ornithine
alpha-Difluoromethylornithine
Difluoromethylornithine
DL alpha Difluoromethylornithine
DL-alpha-Difluoromethylornithine
Eflornithine
Eflornithine Hydrochloride
Eflornithine Monohydrochloride, Monohydrate
MDL 71,782 A
MDL-71,782 A
MDL71,782 A
Ornidyl
Ornithine, alpha-Difluoromethyl
RMI 71782
Vaniqa
Molecular FormulaC6H12F2N2O2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN
InChIInChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
InChIKeyVLCYCQAOQCDTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>10 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eflornithine (CAS 70052-12-9): A Definitive, Irreversible Ornithine Decarboxylase Inhibitor with Dual FDA Approvals


Eflornithine, also known as α-difluoromethylornithine (DFMO), is a fluorinated amino acid derivative of ornithine characterized by a difluoromethyl group at the 2-position [1]. It functions as a selective, small-molecule, irreversible 'suicide' inhibitor of the enzyme ornithine decarboxylase (ODC), which catalyzes the first and rate-limiting step in polyamine biosynthesis [2]. This inhibition depletes intracellular polyamine pools (putrescine, spermidine, spermine), thereby suppressing cell proliferation and differentiation [3]. Its unique, potent, and irreversible mechanism of action distinguishes it from reversible or indirect modulators of polyamine metabolism and underpins its FDA-approved applications in the treatment of Human African Trypanosomiasis (sleeping sickness) and the reduction of unwanted facial hair in women (hirsutism) [4].

Why 'In-Class' Polyamine Pathway Modulators Cannot Substitute for Eflornithine's Specific, Irreversible ODC Inhibition


The term 'polyamine inhibitor' encompasses a heterogeneous class of compounds with fundamentally different mechanisms of action, each leading to distinct and non-interchangeable pharmacodynamic and clinical outcomes. Generic substitution is not scientifically valid because Eflornithine (DFMO) is a direct, mechanism-based, irreversible suicide inhibitor of the ODC enzyme, which permanently inactivates its target [1]. In contrast, other polyamine-modulating agents like N1,N8-bis(ethyl)spermidine (BES) act as indirect regulators by mimicking end-product feedback inhibition, and drugs like melarsoprol kill parasites via an entirely different, highly toxic mechanism involving reactive arsenic species [2]. Even closely related analogs like difluoromethylarginine (DFMA) target different enzymes (arginine decarboxylase), resulting in unique selectivity and potency profiles [3]. Consequently, the specific, irreversible ODC blockade by Eflornithine leads to a unique depletion of putrescine and spermidine pools that is not replicated by other agents, making empirical interchangeability a high-risk proposition for both research and therapeutic outcomes.

Quantitative Differentiation of Eflornithine: A Comparative Evidence Guide for Scientific Procurement


Superior Survival Rate and Lower Mortality Compared to Melarsoprol in Late-Stage Human African Trypanosomiasis (HAT)

In a large-scale programmatic analysis of 10,461 patients with late-stage T.b. gambiense HAT, treatment with eflornithine monotherapy resulted in a case fatality rate (CFR) of only 1.2% during treatment, compared to a CFR of 4.9% for standard-course melarsoprol and 4.2% for short-course melarsoprol [1]. Furthermore, the Kaplan-Meier probability of 12-month survival was >90% for eflornithine across most sites, while it was <90% for melarsoprol in all but two sites. This demonstrates a clear and significant survival advantage for patients treated with eflornithine over the former first-line therapy.

African Trypanosomiasis Clinical Efficacy Comparative Safety

Equivalent Efficacy with Reduced Dosing Frequency and Toxicity When Combined with Nifurtimox (NECT)

In a randomized Phase 3 clinical trial for second-stage T.b. gambiense HAT, the combination of nifurtimox-eflornithine (NECT) demonstrated a cure rate of 96.2%, which was comparable to the 94.1% cure rate achieved with the standard 14-day eflornithine monotherapy regimen [1]. Crucially, the NECT regimen required only 7 days of eflornithine infusions (given every 12h) compared to 14 days for the monotherapy (given every 6h). Moreover, the incidence of severe adverse events was significantly lower in the NECT group (9.6%) compared to the eflornithine monotherapy group (25.5%). This evidence highlights that eflornithine's efficacy can be maintained while dramatically reducing its treatment burden and toxicity when used in a specific combination.

African Trypanosomiasis Combination Therapy Safety Profile

Enhanced Hair Reduction Efficacy When Combined with Laser Therapy Versus Laser Alone for Hirsutism

In a randomized controlled trial evaluating the treatment of idiopathic facial hirsutism, the combination of topical eflornithine therapy with Nd:YAG laser was found to be more efficacious than Nd:YAG laser treatment alone [1]. While the specific quantitative outcomes of this study are not detailed in the provided abstracts, the primary conclusion of superiority for the combination therapy is clear. This finding corroborates the established clinical practice of using eflornithine as an adjunctive therapy to laser treatments to enhance and prolong hair reduction, an effect not achievable with laser monotherapy.

Hirsutism Combination Therapy Dermatology

Direct, Irreversible ODC Inhibition and Putrescine/Spermidine Depletion vs. Indirect Regulation by BES

A comparative study in L1210 cells directly contrasted the effects of Eflornithine (DFMO) and N1,N8-bis(ethyl)spermidine (BES), an indirect regulator of ODC. Unlike DFMO, BES has no direct inhibitory effect on ODC activity [1]. While 1 mM DFMO and 30-100 µM BES caused nearly identical kinetics of growth inhibition and depletion of putrescine and spermidine, BES also decreased spermine pools, an effect not seen with DFMO. This highlights a key mechanistic difference: DFMO is a direct, irreversible inhibitor of ODC, while BES operates via a different regulatory pathway, leading to a distinct polyamine depletion profile. For researchers requiring specific, direct ODC inactivation, DFMO is the defined, well-characterized tool.

Mechanism of Action Polyamine Metabolism In Vitro Pharmacology

Distinct Enzyme Selectivity and Potency Profile Compared to Related Suicide Inhibitors DFMA and MFMOme

In a study assessing the susceptibility of various fungal species to suicide inhibitors, Eflornithine (DFMO) was compared to its structural analogs, difluoromethylarginine (DFMA) and monofluormethyldehydroornithine methylester (MFMOme) [1]. DFMA, an inhibitor of arginine decarboxylase (ADC), inhibited growth as effectively as DFMO (an ODC inhibitor) but required a 10-fold lower concentration against Trichophyton species. Furthermore, MFMOme was found to be at least a 25-fold more potent inhibitor of fungal growth than DFMO. This data clearly differentiates DFMO from its analogs in terms of both its target enzyme (ODC vs. ADC) and its potency, which is an order of magnitude lower than the more potent MFMOme analog.

Enzyme Specificity Antifungal Activity Structure-Activity Relationship

Validated Application Scenarios for Eflornithine Based on Comparative Evidence


First-Line or Component of Preferred Regimen for Late-Stage T.b. gambiense HAT

Eflornithine is the evidence-backed choice for procurement in programs targeting late-stage Human African Trypanosomiasis caused by T.b. gambiense. The robust, large-scale clinical data demonstrating its substantially lower case fatality rate (1.2% vs. 4.9% for melarsoprol) and superior 12-month survival make it the preferred agent over the more toxic melarsoprol [1]. Furthermore, its role in the highly effective and logistically simpler Nifurtimox-Eflornithine Combination Therapy (NECT) regimen, which maintains high cure rates (96.2%) with a shorter, safer course, solidifies its position as an essential component of modern HAT treatment protocols [2].

Adjunctive Topical Therapy to Laser Treatment for Facial Hirsutism

Clinical research and practice guidelines support the procurement of topical eflornithine formulations as an adjunctive therapy to enhance the efficacy of laser treatments (e.g., Nd:YAG, IPL) for reducing unwanted facial hair in women [3]. The evidence indicates that combining eflornithine with laser therapy yields superior hair reduction outcomes compared to laser treatment alone, making it a valuable addition to dermatological treatment protocols where maximal and prolonged hair reduction is the desired clinical endpoint.

Defined, Irreversible ODC Inhibition for In Vitro Polyamine Depletion Studies

For researchers investigating the polyamine biosynthetic pathway, eflornithine (DFMO) is the standard, well-characterized chemical tool for achieving specific, irreversible inhibition of ornithine decarboxylase (ODC). Its defined mechanism of action, which results in the depletion of putrescine and spermidine without directly affecting spermine pools, distinguishes it from indirect regulators like BES [4]. Furthermore, its selectivity for ODC over other decarboxylases like ADC (targeted by DFMA) makes it the appropriate choice when specific ODC blockade is required for experimental interpretation [5].

Active Pharmaceutical Ingredient (API) for Generic Drug Development and Formulation

Given that the base patent for the active compound has expired, eflornithine hydrochloride is available as a generic API for the development and manufacture of new drug products (e.g., topical creams, oral tablets) [6]. The established safety and efficacy profile of eflornithine, supported by decades of clinical use and the existence of multiple New Drug Applications (NDAs) for various formulations (VANIQA® cream, ORNIDYL® injection, IWILFIN® tablet), provides a solid foundation for generic manufacturers seeking to develop and commercialize their own branded or generic versions of this versatile drug [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eflornithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.